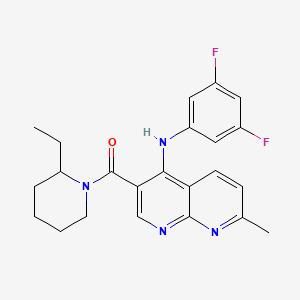

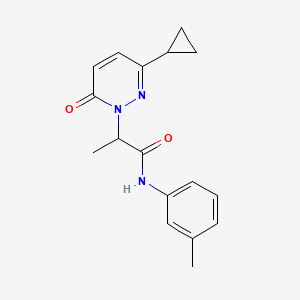

Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

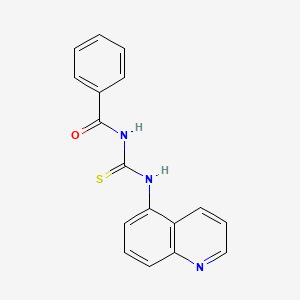

Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .

Synthesis Analysis

The synthesis of new diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylates follows a multistep synthetic route . The structures of the newly synthesized intermediates and title compounds are established by spectral and elemental analyses .Molecular Structure Analysis

The molecular structure of this compound is established by spectral and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are catalyzed by CoCl2/K-10 montmorillonite in water .Wissenschaftliche Forschungsanwendungen

1. Enantioselective Hydrolysis

In the field of organic chemistry, particularly involving lipases, the derivative of Dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate shows potential. Research by Sobolev et al. (2002) demonstrated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine derivatives. This study highlights the influence of acyl chain length and branching on the enzyme's selectivity, an important aspect for pharmaceutical synthesis and the preparation of enantiomerically pure compounds (Sobolev et al., 2002).

2. Molecular Structure Analysis

The molecular structure of derivatives of this compound has been extensively studied. Research by Fossheim et al. (1982) explored the crystal structures of these compounds, revealing insights into their conformation and how this relates to their pharmacological activities, particularly as calcium channel antagonists. The study establishes a connection between the molecular structure and biological activity, crucial for drug design (Fossheim et al., 1982).

3. Synthesis and Anticancer Activity

In medicinal chemistry, derivatives of this compound show promise in cancer treatment. A study by Gomha et al. (2020) focused on the green synthesis of novel 1,4-dihydropyridine-3,5-Dicarbohydrazones, highlighting their potential anticancer activity. This research is significant for the development of new, efficient, and environmentally friendly methods in drug synthesis, particularly for cancer therapeutics (Gomha et al., 2020).

4. Crystallography and Computational Analysis

The compound's derivatives have been a subject of study in crystallography and computational chemistry as well. Research by Jasinski et al. (2013) delved into the synthesis and crystal structures of new dihydropyridine derivatives. The study not only provided detailed crystallographic data but also incorporated density functional theory (DFT) calculations and Hirshfeld surface analysis, offering comprehensive insights into the molecular and electronic structures of these compounds (Jasinski et al., 2013).

Eigenschaften

IUPAC Name |

dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-25-20(23)16-15(12-6-4-3-5-7-12)17(21(24)26-2)19(14-10-11-14)22-18(16)13-8-9-13/h3-7,13-15,22H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYTVLXTUCDOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C3CC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2445660.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2445662.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide](/img/structure/B2445663.png)

![5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2445666.png)

![6-Methyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2445669.png)

![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)